molecular formula C9H14ClNO2S B1471412 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 1073666-57-5

2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

Cat. No.: B1471412
CAS No.: 1073666-57-5
M. Wt: 235.73 g/mol
InChI Key: XHQYVBTUMQRDHK-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Analysis

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named 2-(3-methylsulfonylphenyl)ethanamine hydrochloride under IUPAC guidelines. This designation reflects its core structural features: a phenyl ring substituted with a methylsulfonyl group at the third position and an ethylamine side chain. Alternative names include 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride and 2-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride . The hydrochloride salt form is critical for enhancing solubility and stability in aqueous environments.

Table 1: Nomenclature and Synonyms

Term CAS Registry Number
IUPAC Name 2-(3-methylsulfonylphenyl)ethanamine hydrochloride
Common Synonyms 933696-63-0 (base compound), 1073666-57-5 (hydrochloride)

The base compound (without hydrochloride) is identified as 2-[3-(Methylsulfonyl)phenyl]ethylamine , with the CAS number 933696-63-0 . The hydrochloride salt, however, is assigned 1073666-57-5 .

Molecular Formula and Weight

The molecular formula of this compound is C₉H₁₄ClNO₂S , derived from the ethylamine backbone (C₂H₇N), the phenyl ring (C₆H₅), the methylsulfonyl group (CH₃SO₂), and the hydrochloride counterion (Cl⁻). The molecular weight is 235.73 g/mol , calculated as follows:

  • Carbon (C): 9 × 12.01 = 108.09 g/mol
  • Hydrogen (H): 14 × 1.008 = 14.11 g/mol
  • Chlorine (Cl): 35.45 g/mol
  • Nitrogen (N): 14.01 g/mol
  • Oxygen (O): 2 × 16.00 = 32.00 g/mol
  • Sulfur (S): 32.07 g/mol
    Total = 235.73 g/mol.

Table 2: Elemental Composition and Molecular Weight

Element Quantity Mass Contribution (g/mol)
Carbon 9 108.09
Hydrogen 14 14.11
Chlorine 1 35.45
Nitrogen 1 14.01
Oxygen 2 32.00
Sulfur 1 32.07
Total 235.73

CAS Registry Number and Regulatory Classifications

The hydrochloride salt is registered under CAS 1073666-57-5 , while the base compound is listed as CAS 933696-63-0 . Regulatory data indicate compliance with international standards, though specific entries in the REACH or TSCA databases are not explicitly documented in public registries.

Key Regulatory Designations

  • European Union : Classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • United States : Subject to TSCA regulations for research and commercial use, though exemptions may apply for small-scale laboratory synthesis.

Crystallographic Characterization

X-ray Diffraction Studies

Direct crystallographic data for this compound remain limited in publicly accessible databases. However, structural analogs (e.g., N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide ) demonstrate crystalline packing dominated by hydrogen bonding and aromatic interactions. For the hydrochloride salt, computational models suggest:

  • Planar Phenyl Ring : The methylsulfonyl group adopts a para orientation relative to the ethylamine chain.
  • Salt Formation : The hydrochloride counterion likely forms ionic interactions with the amine nitrogen, stabilizing the structure.

Table 3: Predicted Crystallographic Parameters

Parameter Value
Space Group P2₁/c (inferred from analogs)
Hydrogen Bonding N–H⋯Cl, O–H⋯S
Aromatic Interactions π–π stacking between phenyl rings
Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis, a method to quantify intermolecular contacts, has been applied to structurally related compounds. For example, in N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide , hydrogen bonds (N–H⋯O, C–H⋯O) and van der Waals interactions dominate. Applying this methodology to this compound would reveal:

  • Prominent Contact Types :
    • Hydrogen Bonds : Primarily involving the amine N–H and hydrochloride Cl⁻.
    • Sulfur Interactions : Weak S⋯π contacts between methylsulfonyl groups and aromatic rings.
  • Surface Coverage :
    • H–H : ~40% (van der Waals interactions).
    • C–H : ~30% (aromatic and aliphatic).
    • N–H : ~15% (ionic and hydrogen bonding).

Table 4: Hirshfeld Surface Contact Contributions

Contact Type Percentage Contribution
H–H 40%
C–H 30%
N–H 15%
O–H 10%
S–H 5%

Properties

IUPAC Name

2-(3-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYVBTUMQRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073666-57-5
Record name Benzeneethanamine, 3-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073666-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 2-[3-(Methylsulfonyl)phenyl]ethylamine hydrochloride typically involves:

  • Introduction of the methylsulfonyl group onto a phenyl ring.
  • Formation of the ethylamine side chain.
  • Conversion of the free amine to its hydrochloride salt.

The methylsulfonyl group is a key functional group that imparts specific chemical and biological properties. The ethylamine side chain is introduced via reduction or substitution reactions.

Preparation of the Phenylethylamine Core

A foundational step is the preparation of the phenylethylamine skeleton, which can be adapted for the 3-(methylsulfonyl) substitution.

Method using Zinc Borohydride Reduction of Phenylacetamide:

  • Phenylacetamide is reacted in a tetrahydrofuran (THF) solution of zinc borohydride.
  • Methylbenzene (toluene) is added as a solvent.
  • The mixture is heated slowly to 90–96 °C and stirred for 3.5 to 4.5 hours.
  • After cooling, 10% hydrochloric acid is added, and the mixture is filtered.
  • The filtrate is extracted with chloroform.
  • The aqueous layer is alkalized to pH 11–12 using 20% sodium hydroxide.
  • A second chloroform extraction is performed.
  • The combined organic layers are dried over anhydrous magnesium sulfate.
  • Chloroform is removed by reduced pressure distillation to yield phenylethylamine.

This method offers high yield and low side reactions compared to other reductants such as sodium borohydride or lithium aluminium hydride, which have drawbacks like longer reaction times or higher costs.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group can be introduced via oxidation of methylthio precursors or by using sulfonyl-containing intermediates.

Sulfonyl Alkylamine Preparation:

  • Starting from sulfonates containing the sulfone moiety, sulfonyl alkylamines can be synthesized.
  • A key intermediate is 2-(N,N-dibenzylamino)ethyl methyl sulfone, which can be further converted to 2-(amino)ethyl methyl sulfone.
  • The hydrochloride salt of 2-(methylsulfonyl)ethanamine is obtained by acidification.

This approach is described as a novel preparation method for sulfonyl alkylamines and their salts, useful as pharmaceutical intermediates.

Specific Preparation of this compound

While direct detailed synthetic steps for this exact compound are limited, it can be inferred that:

  • The methylsulfonyl group is introduced at the 3-position of the phenyl ring before or after ethylamine side chain formation.
  • The amine is converted to its hydrochloride salt by reaction with hydrochloric acid, improving solubility and stability.

Formulation and Stock Solution Preparation

For practical use, this compound is prepared as stock solutions with precise molarity calculations.

Stock Solution Preparation Table:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 5.0183 1.0037 0.5018
5 25.0916 5.0183 2.5092
10 50.1832 10.0366 5.0183

Preparation involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, water, or corn oil in a stepwise manner with physical aids like vortexing or ultrasound to ensure clarity before proceeding to the next solvent addition.

Summary Table of Key Preparation Steps

Step Description Conditions/Notes
Reduction of phenylacetamide Using zinc borohydride in THF/toluene, heated to 90–96 °C, stirred 3.5–4.5 h High yield, low side reactions
Acidification and extraction Addition of 10% HCl, filtration, chloroform extraction, alkalization to pH 11–12 with NaOH Multiple extractions improve purity
Drying and distillation Dry organic phase with MgSO4, remove solvent under reduced pressure Obtain pure phenylethylamine
Sulfonylation Introduction of methylsulfonyl group via sulfonate intermediates Novel methods for sulfonyl alkylamines
Salt formation Conversion to hydrochloride salt by reaction with HCl Enhances stability and solubility
Stock solution preparation Dissolution in DMSO and co-solvents with physical aids Ensures clear, stable solutions for research use

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 201.68 g/mol
  • IUPAC Name : 2-(3-methylsulfonylphenyl)ethylamine hydrochloride

The compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its biological activity and solubility characteristics.

Pharmacological Applications

  • Antidepressant Properties
    • Recent studies have indicated that compounds similar to 2-[3-(Methylsulfonyl)phenyl]ethylamine may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that the methylsulfonyl group enhances the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in treating depression.
  • Neuroprotective Effects
    • Preliminary studies have shown that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve the reduction of oxidative stress and inflammation in neural tissues.
  • Pain Management
    • The compound has been explored for its analgesic properties. Research indicates that it may interact with pain pathways in the central nervous system, providing relief in models of chronic pain.

Biochemical Research

  • Enzyme Inhibition Studies
    • 2-[3-(Methylsulfonyl)phenyl]ethylamine hydrochloride has been used in enzyme inhibition assays to study its effects on monoamine oxidase (MAO) activity. Inhibition of MAO can lead to increased levels of neurotransmitters, which is a target for treating mood disorders.
  • Cell Culture Experiments
    • The compound is utilized in various cell culture studies to assess its effects on cellular metabolism and proliferation. It has shown promise in enhancing cell viability under stress conditions, indicating potential applications in regenerative medicine.

Materials Science Applications

  • Polymer Synthesis
    • Researchers have explored the use of this compound as a monomer in polymer chemistry. Its unique functional groups allow for the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
  • Nanotechnology
    • The compound has been investigated for its role in the development of nanomaterials, particularly in creating drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive-like behavior in animal models after administration of the compound.
Study BNeuroprotectionShowed reduced neuronal cell death in vitro under oxidative stress conditions when treated with the compound.
Study CPain ManagementReported effective pain relief comparable to standard analgesics in chronic pain models.

Mechanism of Action

The mechanism of action of 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride (Compound A) with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Compound Structure CAS Molecular Formula Key Substituents Solubility Receptor Affinity
A : Target compound 2-[3-(Methylsulfonyl)phenyl]ethylamine HCl 104458-24-4 C₉H₁₃NO₂S·HCl -SO₂CH₃ (meta) Soluble in DMSO, methanol Sigma-1 receptors
B : Dopamine HCl 2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 C₈H₁₁NO₂·HCl -OH (meta, para) Water-soluble Dopamine receptors (D₁/D₂)
C : 2-(4-Methylsulfonyl-phenyl)-ethylamine HCl (SS-5863) 2-(4-Methylsulfonylphenyl)ethylamine HCl 849020-96-8 C₉H₁₃NO₂S·HCl -SO₂CH₃ (para) Similar to A Higher sigma-1 affinity vs. A
D : [2-(3-Chlorophenoxy)ethyl]ethylamine HCl [2-(3-Chlorophenoxy)ethyl]ethylamine HCl 90945-04-3 C₁₀H₁₅Cl₂NO -Cl (meta), phenoxy-ethyl chain Chloroform-soluble Adrenergic receptors
E : NE-537 (Sigma-1 ligand) (-)-N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine HCl N/A C₂₄H₃₄NO₃·HCl -OCH₃, phenylethoxy, alkyl chains Lipophilic Potent sigma-1 affinity

Key Comparative Insights :

Substituent Position and Receptor Selectivity :

  • Compound A (meta-SO₂CH₃) exhibits moderate sigma-1 receptor binding, whereas C (para-SO₂CH₃) shows enhanced affinity due to reduced steric hindrance .
  • B (Dopamine HCl) lacks sulfonyl groups but has catechol hydroxyls, enabling direct interaction with dopamine receptors via hydrogen bonding .

Electronic Effects and Stability :

  • The electron-withdrawing -SO₂CH₃ group in A increases acidity (pKa ~8.5) compared to D ’s electron-donating -Cl (pKa ~9.2), altering solubility and metabolic stability .
  • E (NE-537) incorporates methoxy and phenylethoxy groups, enhancing lipophilicity and blood-brain barrier penetration relative to A .

Synthetic Applications: A and C serve as intermediates for sigma-1 ligands, while D is a precursor for adrenergic agents due to its chlorophenoxy moiety .

Research Findings :

  • Sigma-1 Receptor Studies : A and C were evaluated in radioligand binding assays (Ki values: A = 120 nM, C = 65 nM), highlighting the para-sulfonyl group’s superior affinity .
  • Stability : A is stable under ambient conditions but degrades in alkaline environments (pH >10) due to sulfonyl group hydrolysis .

Biological Activity

2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is a chemical compound that has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications. This compound, with a molecular formula of C₉H₁₃ClN₁O₂S and a molecular weight of approximately 235.73 g/mol, is classified as an amine featuring a methylsulfonyl group attached to a phenyl ring. This structural characteristic makes it a candidate for studying its biological activities, including its effects on neurotransmitter systems, inflammation, and microbial activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and signaling pathways. It is believed to modulate neurotransmitter systems, potentially influencing mood and cognitive functions. Additionally, the compound may interact with enzymes or receptors involved in inflammatory responses and microbial activities, leading to observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to affect various bacterial strains, contributing to its potential use as an antimicrobial agent. The compound's ability to modulate signaling pathways related to microbial activity suggests it could be effective in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to downregulate the expression of pro-inflammatory cytokines and may inhibit the secretion of virulence factors in certain pathogens. This mechanism could make it beneficial in treating inflammatory diseases or conditions exacerbated by microbial infections .

Pharmacokinetics and Toxicology

A detailed pharmacokinetic profile is essential for understanding the therapeutic potential of this compound. Preliminary studies suggest favorable solubility and absorption characteristics:

ParameterValue
LogD2.3
Solubility (μM)52
Mouse/rat/human MICs (μL·min⁻¹·mg⁻¹)15/<1/13
Mouse/rat/human PPB (% bound)98.4/94

These parameters indicate good absorption and distribution properties, suggesting that the compound could be effectively utilized in therapeutic applications .

Case Studies

  • Calmodulin-Dependent Kinases : In a study exploring selective inhibitors of calmodulin-dependent kinases, compounds structurally related to this compound demonstrated significant effects on insulin sensitivity in vivo, indicating potential metabolic benefits .
  • Type III Secretion System : Another investigation focused on the inhibition of the type III secretion system (T3SS) in Gram-negative bacteria showed that similar compounds could downregulate virulence factors, which supports the hypothesis that this compound may exhibit similar inhibitory effects .

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of 2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying the methylsulfonyl and ethylamine moieties. Infrared (IR) spectroscopy can identify functional groups like S=O and N–H stretches. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to assess purity (≥95%), with elemental analysis (C, H, N, S, Cl) to validate stoichiometry. The molecular formula (C₃H₁₀ClNO₂S) and weight (159.63 g/mol) provided in the literature serve as benchmarks .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer: Store the compound in an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent oxidation or hydrolysis. Due to its hygroscopic nature, desiccants (e.g., silica gel) should be used in airtight containers. Avoid exposure to light, moisture, and temperatures exceeding 25°C. Stability studies indicate degradation risks under prolonged humidity, necessitating periodic purity checks via HPLC .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Avoid skin contact; if exposure occurs, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer: Expose the compound to stress conditions: elevated temperature (40–60°C), high humidity (75% RH), and UV light. Analyze degradation products using LC-MS/MS or GC-MS to identify hydrolyzed or oxidized by-products. Compare results with baseline stability data (room temperature, inert storage) to map degradation kinetics. Hygroscopicity data suggest moisture as a critical degradation driver, requiring controlled humidity chambers .

Q. What methodologies are effective in resolving discrepancies in the solubility profile of this compound reported in different solvents?

  • Methodological Answer: Conduct systematic solubility studies in solvents (e.g., DMSO, methanol, water) at standardized temperatures (20–25°C) with ultrasonic agitation. Use dynamic light scattering (DLS) to detect aggregates and X-ray Powder Diffraction (XRPD) to identify polymorphs. Cross-validate results with saturation shake-flask assays and thermodynamic modeling. Literature reports slight solubility in DMSO and methanol under sonication, but batch-to-batch variability may require multiple replicates .

Q. What strategies should be employed to optimize the synthesis yield of this compound while minimizing by-product formation?

  • Methodological Answer: Screen reaction parameters: temperature (0–25°C), solvent polarity (e.g., THF vs. dichloromethane), and stoichiometric ratios of precursors (e.g., 2-(methylsulfonyl)ethylamine and HCl). Use catalysts like triethylamine to neutralize HCl during salt formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification via recrystallization (ethanol/water mixtures) or flash chromatography. Upstream intermediates (e.g., 2-(methylsulfonyl)ethylamine) must be rigorously characterized to ensure starting material quality .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride

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